3beta-Hydroxydesogestrel

Descripción

Contextualizing 3beta-Hydroxydesogestrel within Desogestrel (B1670305) Biotransformation Pathways

Desogestrel is a prodrug, meaning it is inactive until it is metabolically converted into its active form within the body. wikipedia.org Upon oral administration, desogestrel undergoes rapid and extensive metabolism, primarily in the intestinal mucosa and the liver during its first pass. drugbank.comnih.govpharmacompass.com The key activation step is the conversion of desogestrel to its biologically active metabolite, etonogestrel (B1671717), also known as 3-ketodesogestrel. wikipedia.orgnih.govnih.gov

This biotransformation is not a single-step reaction but proceeds through hydroxylated intermediates. nih.gov The initial and rate-limiting step is the hydroxylation of desogestrel at the C3 position of the steroid's A-ring. drugbank.comnih.gov This reaction yields two stereoisomeric metabolites: 3alpha-hydroxydesogestrel (B601949) and this compound. pharmacompass.comnih.govnih.gov In vitro studies using human liver microsomes have shown that while both isomers are formed, 3alpha-hydroxydesogestrel is the predominant intermediate, with this compound being produced in smaller quantities. nih.govresearchgate.netunict.it These hydroxy metabolites are then rapidly oxidized to form the active compound, etonogestrel. unict.it

Research has identified specific cytochrome P450 (CYP) enzymes as the primary catalysts for this initial hydroxylation. In vitro experiments have demonstrated that CYP2C9 and, to a lesser extent, CYP2C19 are the key isoforms responsible for converting desogestrel into 3alpha- and this compound. nih.govgenome.jpnorman-network.com The involvement of these enzymes was confirmed in studies where an antibody against CYP2C9/2C19 was able to completely inhibit the metabolism of desogestrel. nih.gov Etonogestrel itself is subject to further metabolism, including hydroxylation and subsequent conjugation with glucuronic acid and sulfate, processes in which other enzymes like CYP3A4 may play a role. pharmacompass.comnih.govnih.gov

| Compound | Role in Pathway | Notes |

|---|---|---|

| Desogestrel | Prodrug | The initial compound administered. wikipedia.org |

| 3alpha-Hydroxydesogestrel | Intermediate Metabolite | Major hydroxylated intermediate formed from desogestrel. nih.govnih.gov |

| This compound | Intermediate Metabolite | Minor hydroxylated intermediate formed from desogestrel. nih.govresearchgate.net |

| Etonogestrel (3-keto-desogestrel) | Active Metabolite | The biologically active form responsible for the progestogenic effects. nih.govnih.gov |

Significance in the Study of Steroid Metabolism and Dehydrogenation Mechanisms

The metabolic conversion of this compound to etonogestrel is a classic example of a dehydrogenation reaction, a fundamental process in steroid biochemistry. This specific step is catalyzed by a dehydrogenase enzyme and involves the oxidation of a 3beta-hydroxy group to a 3-keto group. This type of reaction is not unique to desogestrel but is a cornerstone of the biosynthesis of all endogenous steroid hormones, including androgens, estrogens, and corticosteroids. researchgate.net

The enzymes responsible for these conversions in the body are broadly known as hydroxysteroid dehydrogenases (HSDs). Specifically, the enzyme 3beta-hydroxysteroid dehydrogenase/delta 5-delta 4 isomerase (3beta-HSD) is critical for converting 3beta-hydroxy-delta-5-steroid precursors into the corresponding delta-4-ketosteroids, an essential step in producing active hormones like progesterone (B1679170) and androstenedione. uniprot.org

Therefore, the study of the this compound to etonogestrel pathway serves as a valuable model for understanding the broader mechanisms of steroid dehydrogenation. It allows researchers to investigate enzyme kinetics, substrate specificity, and the role of cofactors (like NAD+ or NADP+) in the context of 3beta-HSD activity. uniprot.org By examining how xenobiotic (foreign) steroids like desogestrel and its metabolites are processed, scientists can gain deeper insights into the function of key enzymatic pathways that regulate the body's natural hormonal balance. This knowledge is crucial for predicting drug-drug interactions and understanding the metabolic fate of other steroid-based pharmaceuticals.

| Enzyme | Role | Reaction Catalyzed |

|---|---|---|

| CYP2C9 | Primary Metabolizing Enzyme | Hydroxylation of desogestrel to 3alpha- and this compound. nih.govgenome.jp |

| CYP2C19 | Contributing Metabolizing Enzyme | Contributes to the hydroxylation of desogestrel. nih.govgenome.jp |

| Dehydrogenase (e.g., HSD family) | Metabolizing Enzyme | Oxidation of 3-hydroxy intermediates to the 3-keto active metabolite (etonogestrel). researchgate.netuniprot.org |

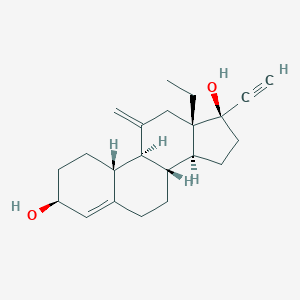

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16-,17-,18-,19-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLDTNLDYRJTAZ-GDLCRWSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221070 | |

| Record name | 3beta-Hydroxydesogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70805-85-5 | |

| Record name | 3beta-Hydroxydesogestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070805855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3beta-Hydroxydesogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.-HYDROXYDESOGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G08T10WRV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation Methodologies

Advanced Strategies for the Laboratory Synthesis of 3beta-Hydroxydesogestrel

The laboratory synthesis of this compound is primarily approached through its role as a metabolite of Desogestrel (B1670305). In vivo and in vitro studies have demonstrated that Desogestrel is metabolized to form this compound alongside its stereoisomer, 3alpha-Hydroxydesogestrel (B601949). nih.govresearchgate.netnih.gov

One of the primary methods for obtaining this compound involves the use of human liver microsomes. nih.govnih.gov These preparations contain the necessary cytochrome P450 enzymes, specifically CYP2C9 and potentially CYP2C19, which are responsible for the hydroxylation of Desogestrel at the C3 position. nih.gov In these in vitro systems, Desogestrel is incubated with the microsomes, leading to the formation of both 3alpha- and 3beta-hydroxy metabolites. nih.gov While 3alpha-hydroxydesogestrel is often the major metabolite, this compound is consistently observed. nih.gov

Key Research Findings on Metabolic Synthesis:

Enzymatic Conversion: Studies using human liver microsomes have confirmed the biotransformation of Desogestrel into 3alpha- and this compound, which are intermediates in the pathway to the active metabolite, 3-keto-desogestrel (etonogestrel). nih.govresearchgate.net

Cytochrome P450 Involvement: Research has identified CYP2C9 and CYP2C19 as the key enzymes catalyzing the initial hydroxylation of Desogestrel. nih.gov The use of specific inhibitors, such as sulfaphenazole (B1682705), has been shown to potently inhibit the formation of these hydroxylated metabolites, confirming the role of these enzymes. nih.gov

While direct, multi-step chemical synthesis from a precursor molecule is less commonly documented in readily available literature, the compound's existence as a known impurity in Desogestrel preparations suggests it can also be formed as a byproduct during the synthesis of the parent drug. nih.gov The purification of this compound from these metabolic or synthetic mixtures is typically achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Methodologies for Stereochemical and Regiochemical Characterization

The precise structural elucidation of this compound is essential to distinguish it from its isomers, such as 3alpha-Hydroxydesogestrel and other related substances. This is achieved through a combination of advanced analytical techniques that confirm its specific stereochemistry (the 3-dimensional arrangement of the hydroxyl group) and regiochemistry (the position of the hydroxyl group on the steroid skeleton).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the detailed structure of organic molecules. measurlabs.comfilab.fr

¹H-NMR (Proton NMR): This technique provides information about the chemical environment of each hydrogen atom. For this compound, the proton attached to the carbon bearing the hydroxyl group (H-3) would show a characteristic chemical shift and splitting pattern (multiplicity). The axial orientation of this proton in the 3-beta configuration influences its interaction with neighboring protons, leading to a distinct signal compared to the equatorial proton in the 3-alpha isomer.

¹³C-NMR (Carbon NMR): This analysis reveals the chemical environment of each carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C-3) will have a specific chemical shift, which is sensitive to the stereochemistry of the substituent.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₂₂H₃₀O₂). nih.govlgcstandards.comlgcstandards.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for both separating this compound from a complex mixture and confirming its identity. nih.gov The fragmentation pattern observed in the mass spectrum provides structural information that helps to confirm the identity of the molecule by comparing it to a reference standard. nih.gov

The table below summarizes the key analytical methods used for characterization.

| Analytical Technique | Purpose in Characterization | Key Information Obtained |

| ¹H-NMR | Determination of proton framework and stereochemistry | Chemical shift and multiplicity of the H-3 proton, confirming its axial position. |

| ¹³C-NMR | Determination of the carbon skeleton | Chemical shift of the C-3 carbon, confirming the position and stereochemistry of the hydroxyl group. |

| HRMS | Confirmation of molecular formula | Provides the exact mass, confirming the elemental composition as C₂₂H₃₀O₂. nih.govlgcstandards.com |

| LC-MS | Separation and identification from mixtures | Retention time and mass-to-charge ratio with specific fragmentation patterns. nih.gov |

| Co-chromatography | Identity confirmation | Elution at the same retention time as a certified reference standard under identical HPLC conditions. nih.gov |

Development and Characterization of Analytical Reference Standards

The availability of highly purified and well-characterized analytical reference standards is a prerequisite for the accurate quantification and identification of this compound in pharmaceutical quality control and metabolic studies. accustandard.comzeptometrix.comhpc-standards.com this compound is recognized as "Desogestrel EP Impurity E" by the European Pharmacopoeia, highlighting its regulatory importance. nih.govaxios-research.com

The development process for a reference standard involves:

Synthesis and Isolation: The compound is synthesized or isolated from metabolic or chemical reaction mixtures.

Purification: Extensive purification, typically using preparative HPLC, is performed to achieve a high level of chemical purity. Purity levels are often required to be greater than 95%. lgcstandards.com

Comprehensive Characterization: The identity and structure of the purified compound are unequivocally confirmed using a suite of analytical methods as described in section 2.2 (NMR, MS, etc.).

Certification: The material is certified by the manufacturer, and a Certificate of Analysis is issued. This document details the compound's identity, purity (often determined by HPLC), and other relevant physical and chemical properties. lgcstandards.comlgcstandards.com

These certified reference materials are essential for various applications, including:

Analytical Method Development and Validation: Used to establish the specificity, linearity, and accuracy of analytical methods designed to detect and quantify this impurity in Desogestrel drug substances and products. axios-research.comaxios-research.com

Quality Control (QC) Testing: Serves as the benchmark against which production batches of Desogestrel are tested to ensure they meet regulatory limits for this specific impurity. axios-research.comaxios-research.com

The table below lists some key properties of the this compound analytical reference standard.

| Property | Value | Source |

| Chemical Name | (3S,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | nih.govlgcstandards.com |

| Synonyms | 3β-Hydroxydesogestrel, Desogestrel EP Impurity E | nih.govlgcstandards.com |

| CAS Number | 70805-85-5 | nih.govlgcstandards.comaxios-research.com |

| Molecular Formula | C₂₂H₃₀O₂ | nih.govlgcstandards.comaxios-research.com |

| Molecular Weight | 326.48 g/mol | nih.govaxios-research.com |

| Purity (Typical) | >95% (HPLC) | lgcstandards.com |

Enzymatic Metabolism and Biotransformation Pathways of 3beta Hydroxydesogestrel

Hydroxylation Pathways of Desogestrel (B1670305) Leading to 3-beta-Hydroxydesogestrel Formation

The initial and rate-limiting step in the activation of desogestrel is the hydroxylation at the C3 position of the steroid molecule. drugbank.com This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver and intestinal mucosa. nih.govdrugbank.comwikipedia.org This process leads to the formation of two unstable intermediate metabolites: 3-alpha-hydroxydesogestrel and 3-beta-hydroxydesogestrel. nih.govnih.goviarc.fr

In vitro studies have been crucial in identifying the specific CYP isoforms responsible for desogestrel hydroxylation. Research using human liver microsomes and cDNA-expressed CYP enzymes has pointed to CYP2C9 as a major contributor to this metabolic step. nih.govfda.gov Studies have shown that microsomes from lymphoblasts containing cDNA-expressed CYP2C9 metabolize desogestrel to 3-alpha-hydroxydesogestrel, with smaller quantities of 3-beta-hydroxydesogestrel also being formed. nih.govwikigenes.org

The potential involvement of CYP2C19 has also been investigated. nih.govhiv-druginteractions.org Some in vitro evidence suggests that CYP2C19 may play a role, as the combination of a CYP2C9 inhibitor (sulfaphenazole) with a CYP2C19 substrate (S-mephenytoin) resulted in further inhibition of 3-alpha-hydroxydesogestrel formation. nih.gov Furthermore, an antibody that inhibits both CYP2C9 and CYP2C19 was found to completely block desogestrel metabolism. nih.gov However, an in vivo study using fluconazole, an inhibitor of CYP2C9 and CYP2C19, did not significantly affect the formation of etonogestrel (B1671717), suggesting that these isoforms may not be the primary drivers of desogestrel bioactivation in a clinical setting. nih.gov This discrepancy highlights the complexities of extrapolating in vitro findings to the in vivo situation.

Interestingly, while in vitro data strongly implicated CYP2C9 and to a lesser extent CYP2C19, the same studies indicated that CYP3A4 and CYP2E1 were not inhibitory to the initial hydroxylation of desogestrel. nih.gov

Reaction phenotyping assays are essential for characterizing the kinetics and mechanisms of drug-metabolizing enzymes. visikol.comevotec.com For desogestrel, these studies have provided valuable insights into the activity of the involved CYP isoforms.

In incubations with microsomes from a CYP2C9-expressing cell line, the formation of 3-alpha-hydroxydesogestrel was the predominant pathway. nih.gov The kinetic parameters for this reaction were determined, with a Michaelis-Menten constant (Km) of 6.5 µM and a maximum reaction velocity (Vmax) of 1269 pmol/mg/min. nih.govresearchgate.net The potent inhibition of this reaction by sulfaphenazole (B1682705), a selective CYP2C9 inhibitor, with a Ki value of 0.91 µM, further solidified the role of CYP2C9 in this biotransformation. nih.govresearchgate.net

The use of specific chemical inhibitors and inhibitory antibodies in human liver microsomes has been a key strategy. nih.gov As mentioned, sulfaphenazole partially inhibited the formation of both 3-alpha-hydroxydesogestrel and etonogestrel, indicating a role for CYP2C9 in vivo. nih.gov The complete abolition of desogestrel metabolism by an anti-CYP2C9/2C19 antibody provides strong evidence for the central role of the CYP2C family in this initial metabolic step. nih.gov

| CYP Isoform | Primary Metabolite | Km (µM) | Vmax (pmol/mg/min) | Inhibitor | Ki (µM) | Reference |

|---|---|---|---|---|---|---|

| CYP2C9 | 3α-Hydroxydesogestrel | 6.5 | 1269 | Sulfaphenazole | 0.91 | nih.govresearchgate.net |

Identification and Characterization of Cytochrome P450 Isoforms Involved (e.g., CYP2C9, CYP2C19)

Subsequent Biotransformation of 3-beta-Hydroxydesogestrel

Following its formation, 3-beta-hydroxydesogestrel is a transient intermediate that undergoes further metabolic conversion.

Both 3-alpha-hydroxydesogestrel and 3-beta-hydroxydesogestrel are rapidly oxidized to form the biologically active metabolite, etonogestrel (3-ketodesogestrel). wikipedia.orgiarc.fr This conversion is a crucial step in the bioactivation of desogestrel. nih.gov The enzymes responsible for this oxidative step are hydroxysteroid dehydrogenases. While the specific isozymes have not been fully elucidated in the context of desogestrel metabolism, this enzymatic interconversion is a well-established process in steroid biochemistry. nih.gov

Once formed, etonogestrel itself is subject to further metabolism. In vitro studies using human liver microsomes have shown a significant negative correlation between the levels of etonogestrel and the activity of CYP3A4, suggesting that CYP3A4 is the primary enzyme responsible for the subsequent metabolism of the active compound. nih.gov This is supported by in vivo findings where the administration of itraconazole, a potent CYP3A4 inhibitor, led to a significant increase in the plasma concentration of etonogestrel. nih.gov

Further metabolism of desogestrel and its metabolites occurs at various positions on the steroid nucleus. researchgate.netnih.gov In studies with healthy postmenopausal women, metabolites were identified resulting from hydroxylation at the C6 (6-beta-OH) and the C13-ethyl group (C13-CH2CH2OH), and possibly at the C15 (15-alpha-OH) position. researchgate.netnih.gov Additionally, metabolites with a reduced delta-4 double bond (5-alpha-H) in combination with 3-alpha-hydroxy and 3-beta-hydroxy groups have been observed. researchgate.netnih.gov Phase II metabolism, involving conjugation with sulfonic acid and glucuronic acid, particularly at the 3-alpha-hydroxy position, represents another major metabolic pathway for desogestrel. nih.govresearchgate.netnih.gov

| Metabolite | Metabolic Pathway | Reference |

|---|---|---|

| Etonogestrel (3-Ketodesogestrel) | Oxidation of 3-hydroxy intermediates | nih.govwikipedia.org |

| 6β-Hydroxydesogestrel | Hydroxylation | researchgate.netnih.gov |

| 13-Ethyl-hydroxydesogestrel | Hydroxylation | researchgate.netnih.gov |

| 15α-Hydroxydesogestrel | Hydroxylation | researchgate.netnih.gov |

| 3α-OH-5α-H-desogestrel | Reduction and Hydroxylation | nih.gov |

| Sulfate and Glucuronide Conjugates | Phase II Conjugation | nih.govresearchgate.netnih.gov |

Enzymatic Interconversion with 3-Ketodesogestrel (Etonogestrel)

Comparative Metabolic Studies in Preclinical Research Systems

Comparative studies of desogestrel metabolism in different species are essential for preclinical evaluation. In rats, the main sites of metabolism are the C3, C5, C11, and C15 positions, with the majority of metabolites being 3-alpha-hydroxy, 4,5-alpha-dihydro derivatives. researchgate.net In contrast to humans, 15-alpha-hydroxylation and epoxidation of the C11-methylene group are also significant pathways in rats. researchgate.net

In dogs, similar to humans, the C3 position is a primary site of metabolism. researchgate.netnih.gov In vitro studies with dog liver microsomes showed that etonogestrel was the major metabolite formed. researchgate.net Rabbit and human liver microsomes also predominantly converted desogestrel to etonogestrel. researchgate.net Further hydroxylation of etonogestrel in both rabbit and human microsomes occurred mainly at the C6 position (6-beta-hydroxy) and the C13-ethyl substituent. researchgate.net

While the initial metabolism at the C3-position is a common feature across species, other metabolic routes can differ significantly. nih.gov These species-specific differences underscore the importance of using human-derived in vitro systems for accurately predicting metabolic pathways in humans.

Cross-Species Metabolic Profiling and Pathway Analysis

3beta-Hydroxydesogestrel is recognized as an intermediate metabolite in the biotransformation of the progestogen desogestrel. researchgate.netwho.intnih.gov The metabolic pathways of desogestrel, including the formation of its 3beta-hydroxy derivative, have been investigated across several species, revealing notable differences. In humans, rats, and dogs, desogestrel is primarily metabolized at the C3-position. researchgate.netnih.gov However, the stereochemistry of this transformation varies significantly between species.

In vivo and in vitro studies in rats have shown that the majority of metabolites are 3alpha-hydroxy,4,5alpha-dihydro derivatives. nih.gov Conversely, metabolites isolated from the urine and feces of dogs are predominantly 3beta-hydroxy,4,5alpha-dihydro derivatives. nih.gov In humans, studies using liver microsomes have demonstrated the formation of both 3alpha-hydroxydesogestrel (B601949) and this compound as presumed intermediates, which are subsequently oxidized to the biologically active metabolite, 3-ketodesogestrel (etonogestrel). researchgate.netnih.govpharmacompass.com

The initial hydroxylation of desogestrel in humans is catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and potentially CYP2C19. nih.gov These enzymes produce both 3alpha- and this compound, with the 3alpha-hydroxy form being more prominent. nih.gov

Further metabolism also shows species-specific variations. In rabbit and human liver microsomes, subsequent hydroxylation of the 3-keto metabolite of desogestrel occurs predominantly at the C6-position (6beta-hydroxy) and the C13-ethyl group. nih.gov In rats, other major metabolic routes include 15alpha-hydroxylation and epoxidation of the C11-methylene group. nih.gov In dogs, a unique pathway involving the expansion of the five-membered D-ring to a six-membered D-homo-ring has been observed. nih.gov

Table 1: Cross-Species Comparison of Major Desogestrel Metabolic Pathways

| Species | Primary Site of Metabolism | Key Hydroxylated Intermediates | Other Major Metabolic Routes | Reference |

|---|---|---|---|---|

| Human | C3, C5, C6, C13-ethyl | 3alpha-Hydroxydesogestrel, this compound | Formation of 3-ketodesogestrel; 6beta-hydroxylation; Conjugation (sulfonic acid, glucuronic acid) | researchgate.netnih.govnih.gov |

| Dog | C3, C17 | Mainly 3beta-hydroxy,4,5alpha-dihydro derivatives | D-homoannulation (expansion of the D-ring) | nih.gov |

| Rat | C3, C5, C11, C15 | Mainly 3alpha-hydroxy,4,5alpha-dihydro derivatives | 15alpha-hydroxylation; Epoxidation of C11-methylene | nih.gov |

| Rabbit | C3 | Not specified, but forms 3-ketodesogestrel | 6beta-hydroxylation of 3-ketodesogestrel; Hydroxylation of C13-ethyl group | nih.gov |

Assessment of Metabolic Stability in Isolated Hepatic Systems (e.g., microsomes, hepatocytes)

The metabolic stability of xenobiotics is commonly assessed using in vitro models such as isolated liver microsomes and hepatocytes. pharmaron.comevotec.com These systems contain the enzymatic machinery necessary for Phase I and Phase II metabolism. evotec.comfrontiersin.org Studies on desogestrel metabolism using human liver microsomes have been instrumental in elucidating the role of this compound.

In vitro experiments with human liver microsomes consistently show that desogestrel is metabolized to its active form, 3-ketodesogestrel, via the formation of hydroxylated intermediates, including this compound. who.intnih.gov The enzymes responsible for the initial hydroxylation of desogestrel to 3alpha- and this compound have been identified as CYP2C9 and CYP2C19. nih.gov The subsequent conversion of this compound to 3-ketodesogestrel is mediated by the enzyme 3beta-hydroxysteroid dehydrogenase (3beta-HSDH). nih.gov

The enzymatic activity of 3beta-HSDH towards this compound has been quantified in human liver microsomes. nih.gov Research indicates that the activity of 3alpha-hydroxysteroid dehydrogenase (3alpha-HSDH) with its substrate, 3alpha-hydroxydesogestrel, is approximately five times greater than the activity of 3beta-HSDH with this compound as the substrate. nih.gov The specific activity for 3alpha-HSDH was measured at 1.0 ± 0.3 nmol/min/mg protein, implying an activity of around 0.2 nmol/min/mg protein for 3beta-HSDH. nih.gov This suggests that the metabolic pathway via the 3alpha-hydroxy intermediate is kinetically favored in human liver tissue. nih.gov

Table 2: In Vitro Metabolism of Desogestrel via this compound in Human Hepatic Systems

| Hepatic System | Metabolic Step | Enzyme(s) Involved | Key Finding | Reference |

|---|---|---|---|---|

| Liver Microsomes | Desogestrel → this compound | CYP2C9, CYP2C19 | Small amounts of this compound are formed alongside the main 3alpha-hydroxy metabolite. | nih.gov |

| Liver Microsomes | This compound → 3-Ketodesogestrel | 3beta-Hydroxysteroid Dehydrogenase (3beta-HSDH) | The enzymatic activity is ~5-fold lower than that for the corresponding 3alpha-hydroxy pathway. | nih.gov |

| Liver Microsomes | Overall Metabolism of Desogestrel | CYP450s, HSDs | All human liver samples examined were capable of forming 3-ketodesogestrel via 3alpha/beta-hydroxy intermediates. | researchgate.netnih.gov |

Biochemical and Mechanistic Enzymology of 3beta Hydroxysteroid Dehydrogenation

Characterization of 3beta-Hydroxysteroid Dehydrogenase (3β-HSD) Activity Relevant to Steroid Metabolism.nih.govnih.gov

The 3β-HSD enzyme family plays a pivotal role in the biosynthesis of all classes of steroid hormones, including progestins, androgens, estrogens, glucocorticoids, and mineralocorticoids. wikipedia.orgnih.gov These enzymes catalyze the oxidative conversion of Δ⁵-3β-hydroxysteroids to the corresponding Δ⁴-3-ketosteroids, an essential step in steroidogenesis. oup.comresearchgate.net The formation of 3beta-hydroxydesogestrel is a direct result of the metabolic action of 3β-HSD on desogestrel (B1670305). nih.govnih.govpharmacompass.com Human liver microsome studies have confirmed the formation of 3-keto desogestrel, with 3alpha-hydroxydesogestrel (B601949) and this compound as presumed intermediate metabolites. nih.gov

Enzyme kinetic studies are fundamental to characterizing the efficiency and affinity of 3β-HSD for its substrates and its interaction with inhibitors. wikipedia.org The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).

Kinetic analyses of human adrenal 3β-HSD have shown similar Km values for various endogenous substrates, suggesting the presence of a single enzyme for these steroids. nih.gov For instance, the mean Km for dehydroepiandrosterone (B1670201) (DHEA), pregnenolone, and 17OH-pregnenolone was found to be 0.42 ± 0.04 µmol/liter. nih.gov Studies on purified human type I 3β-HSD revealed a Km of 3.7 µM for DHEA, while the type II isoenzyme showed a Km of 47 µM for the same substrate. oup.com The Vmax for the type I enzyme with DHEA was 43 nmol/min·mg, and for the type II enzyme, it was 82 nmol/min·mg. oup.com

In the context of desogestrel metabolism, in vitro studies with human liver microsomes measured the activity of 3β-HSD towards this compound (3β-OHDg). The activity of 3β-HSDH towards 3β-OHDg was found to be approximately five times lower than the activity of 3α-hydroxysteroid dehydrogenase towards 3α-OHDg. nih.gov

The inhibition constant (Ki) quantifies the potency of an inhibitor. Several steroids act as competitive inhibitors of 3β-HSD activity. nih.gov For many of these steroidal inhibitors, the Ki value is approximately 10⁻⁷ M. nih.gov Trilostane (B1684498), a known inhibitor of 3β-HSD, exhibits competitive inhibition with micromolar Ki values against the human enzyme. researchgate.net However, in studies using human liver microsomes, trilostane did not show an inhibitory effect on the conversion of 3beta-OHDg to 3-ketodesogestrel, suggesting potential tissue or substrate-specific differences in enzyme inhibition. nih.gov

Table 1: Selected Kinetic Parameters for Human 3β-HSD Isoenzymes

| Isoenzyme | Substrate | Km (µM) | Vmax (nmol/min·mg) | Source |

|---|---|---|---|---|

| Type I | DHEA | 3.7 | 43 | oup.com |

| Type II | DHEA | 47 | 82 | oup.com |

| Adrenal Microsomal | DHEA | 0.3 | 2.9-4.6 (nmol/mg·min) | nih.gov |

| Adrenal Microsomal | Pregnenolone | 0.4 | 2.9-4.6 (nmol/mg·min) | nih.gov |

3β-HSD enzymes exhibit broad substrate specificity, acting on various Δ⁵-3β-hydroxysteroids. wikipedia.org The primary substrates include pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (DHEA), which are converted to progesterone (B1679170), 17α-hydroxyprogesterone, and androstenedione, respectively. wikipedia.orgfrontiersin.org The metabolism of the exogenous steroid desogestrel to its 3β-hydroxy metabolite also falls within the substrate scope of this enzyme family. nih.gov

The catalytic activity of 3β-HSD is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). wikipedia.orgontosight.ai The enzyme catalyzes the dehydrogenation of the 3β-hydroxyl group by transferring a hydride ion to NAD⁺, forming NADH. wikipedia.org Kinetic studies have shown that the Km values for NAD⁺ are similar regardless of the steroid substrate used, indicating a common cofactor binding mechanism. nih.gov The two-step reaction of the 3β-HSD/isomerase involves the reduction of NAD⁺ to NADH by the rate-limiting 3β-HSD activity, and this NADH is then required to activate the isomerase activity on the same enzyme. oup.com Studies on human type 1 3β-HSD have confirmed that the dehydrogenase and isomerase activities utilize a common coenzyme domain. nih.gov

Enzyme Kinetic Studies (Km, Vmax, Ki determination)

Molecular Biology and Expression Profiles of Relevant 3beta-HSD Gene Families.nih.gov

In humans, the 3β-HSD enzyme family is encoded by two main genes, HSD3B1 and HSD3B2, located on chromosome 1p13. oup.combrieflands.com These genes encode for the type I and type II isoenzymes, respectively. wikipedia.orgbrieflands.com

The HSD3B1 gene encodes the type I 3β-HSD isoenzyme, which consists of 372 amino acids. oup.com This isoenzyme is primarily expressed in the placenta and various peripheral tissues, including the skin, mammary gland, and prostate. nih.govoup.com The HSD3B2 gene encodes the type II 3β-HSD isoenzyme, which is composed of 371 amino acids and shares 93.5% identity with the type I enzyme. oup.com The expression of the type II isoenzyme is predominantly localized to the primary steroidogenic tissues: the adrenal glands, ovaries, and testes. oup.comnih.gov

The differential expression of these isoenzymes allows for tissue-specific regulation of steroid hormone biosynthesis. nih.govnih.gov The higher affinity of the type I enzyme for its substrates may facilitate steroid formation from the relatively low concentrations of precursors present in peripheral tissues. oup.com The expression of 3β-HSD can also be observed in other tissues such as the liver, kidney, and brain. mdpi.com In the human uterine endometrium, the placental type of 3β-HSD is expressed, with levels varying throughout the menstrual cycle. nih.gov

The regulation of HSD3B gene expression is complex and involves multiple signal transduction pathways activated by growth factors, steroids, and cytokines. researchgate.netnih.gov For the HSD3B2 gene, regulation involves orphan nuclear receptors such as steroidogenic factor-1 (SF-1) and DAX-1 (dosage-sensitive sex reversal adrenal hypoplasia congenita critical region on the X chromosome gene 1). oup.comnih.gov

Table 2: Expression and Characteristics of Human 3β-HSD Gene Families

| Gene | Isoenzyme | Primary Expression Tissues | Key Functions | Source |

|---|---|---|---|---|

| HSD3B1 | Type I | Placenta, skin, mammary gland, prostate | Peripheral steroid metabolism | wikipedia.orgnih.govoup.com |

Investigation of Enzyme Inhibition and Induction Mechanisms Pertinent to this compound Formation.nih.govnih.govontosight.ai

The formation of this compound is directly dependent on the activity of 3β-HSD, which can be modulated by both inhibition and induction.

Enzyme Inhibition: 3β-HSD activity can be inhibited by various compounds, including both endogenous steroids and synthetic inhibitors. nih.gov Several steroids, such as estrogens (estrone and estradiol) and various Δ⁴-3-ketosteroids, act as competitive inhibitors of the enzyme. nih.gov This suggests a feedback mechanism where the products of steroidogenic pathways can regulate their own synthesis.

Well-characterized synthetic inhibitors of 3β-HSD include trilostane, epostane, and cyanoketone. wikipedia.orgscbt.comscbt.com These compounds are often used experimentally to study the consequences of blocking steroid biosynthesis. scbt.com Trilostane is a competitive inhibitor of 3β-HSD. researchgate.netscbt.com Miconazole has also been shown to inhibit both 3α- and 3β-HSDH activities in human liver microsomes, with a higher potency against the 3α-HSDH. nih.gov Interestingly, while trilostane is a potent inhibitor of 3β-HSD in steroidogenic tissues, it did not inhibit the conversion of 3β-hydroxydesogestrel in human liver microsomes, highlighting potential differences in the enzyme's properties or the nature of the substrate (endogenous vs. exogenous steroid). nih.gov

Enzyme Induction: The expression and activity of 3β-HSD can be induced by various signaling molecules. Cytokines, such as interleukin-4 (IL-4) and interleukin-13 (IL-13), have been shown to induce the expression of the HSD3B1 gene in human breast cancer cell lines and normal mammary epithelial cells. nih.gov This induction leads to a marked increase in 3β-HSD activity. nih.gov The stimulatory effect of these cytokines is mediated through the activation of the transcription factor Stat6. nih.govoup.comnih.gov This induction mechanism has been observed in various peripheral tissues, including normal prostate epithelial cells, keratinocytes, and certain cancer cell lines. oup.comnih.gov The induction of 3β-HSD by cytokines suggests a link between the immune system and the local regulation of steroid hormone metabolism. nih.gov Other factors known to induce 3β-HSD expression in various cell types include luteinizing hormone (LH), cAMP, and certain growth factors like epidermal growth factor (EGF). mdpi.com

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| 3alpha-Hydroxydesogestrel |

| This compound |

| 3-keto desogestrel |

| Androstenedione |

| Cyanoketone |

| Dehydroepiandrosterone (DHEA) |

| Desogestrel |

| Epostane |

| Estradiol |

| Estrone |

| Miconazole |

| Pregnenolone |

| Progesterone |

| 17OH-pregnenolone |

| 17α-hydroxyprogesterone |

Advanced Analytical Methodologies for 3beta Hydroxydesogestrel Research

High-Resolution Chromatographic Separations

Chromatography is the cornerstone of separating 3beta-hydroxydesogestrel from its parent compound, desogestrel (B1670305), and other related metabolites. The choice between liquid and gas chromatography depends on the analyte's properties and the specific research question.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for analyzing this compound and other steroids. americanpharmaceuticalreview.comchromatographyonline.com These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. epa.gov

In the context of desogestrel metabolism studies, radiometric HPLC has been employed to separate and detect metabolites, including 3-alpha and 3-beta-hydroxydesogestrel. nih.gov Reversed-phase chromatography is typically used, with columns such as C8, C18, or phenyl being effective. researchgate.net The separation is achieved by using a mobile phase gradient, commonly a mixture of methanol (B129727) or acetonitrile (B52724) and water. researchgate.netnih.gov UHPLC offers advantages over traditional HPLC by using smaller particle size columns, which provides higher resolution, greater sensitivity, and faster analysis times. americanpharmaceuticalreview.comchromatographyonline.com Detection is often performed using UV/Vis detectors or, for greater specificity and sensitivity, mass spectrometry. epa.govresearchgate.net

Table 1: Representative Liquid Chromatography (LC) Parameters for Progestin Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | HPLC, UHPLC | americanpharmaceuticalreview.comchromatographyonline.com |

| Column Type | Reversed-phase: C8, C18, Phenyl | researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | researchgate.netnih.gov |

| Detection | UV/Vis, Radiometric, Mass Spectrometry (MS) | epa.govnih.govresearchgate.net |

| Sample Preparation | Liquid-liquid extraction or solid-phase extraction | nih.govnih.gov |

Gas Chromatography (GC) separates compounds in their gaseous phase based on their boiling points and interaction with a stationary phase within a capillary column. ysi.com While less common than LC for steroid analysis due to their low volatility, GC coupled with mass spectrometry (GC-MS) is a powerful tool for identification. nih.gov

For GC analysis, non-volatile and polar compounds like steroids often require a chemical derivatization step to increase their volatility and thermal stability. Chromatographic data, including retention times from GC analysis, have been presented for various metabolites of 3-ketodesogestrel. capes.gov.br The combination of GC separation with olfactometric detection (GC-O) can be used for the chemical characterization of odorous compounds, although this is less relevant for this compound itself. mdpi.com Predicted GC-MS spectrum data for the parent compound, desogestrel, is available in databases and can serve as a guide for metabolite analysis. hmdb.ca

Table 2: General Gas Chromatography (GC) Parameters

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Gas Chromatography (GC), GC-MS | ysi.comnih.gov |

| Sample State | Gaseous (requires volatilization) | ysi.com |

| Derivatization | Often required for polar steroids to increase volatility | capes.gov.br |

| Column | Capillary column | ysi.com |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | nih.govmdpi.com |

Liquid Chromatography (LC) Based Methodologies (e.g., HPLC, UHPLC)

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Mass spectrometry is an indispensable tool in metabolic research. It measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. When coupled with chromatography, it provides highly sensitive and selective detection.

Tandem Mass Spectrometry (MS/MS) is a critical technique for identifying and structurally characterizing metabolites in complex mixtures. nih.govplos.org In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the compound of interest is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern serves as a structural fingerprint of the molecule.

This methodology has been instrumental in identifying desogestrel metabolites formed in vitro and in vivo. researchgate.netnih.gov Studies using human liver microsomes and intestinal mucosa have utilized MS, in conjunction with co-chromatography with authentic standards, to identify 3-ketodesogestrel, 3alpha-hydroxydesogestrel (B601949), and this compound. nih.govnih.gov The fragmentation data helps to confirm the presence of the core steroid structure and deduce the location of metabolic modifications, such as hydroxylation. researchgate.netnih.gov

Isotope-Dilution Mass Spectrometry (IDMS) is considered the gold standard for highly accurate and precise quantification. researchgate.netmdpi.com The technique involves adding a known amount of a stable, isotopically-labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. epa.govnih.gov

This "spike" behaves almost identically to the natural (unlabeled) analyte throughout the entire analytical process, including extraction, purification, and ionization. ptb.de Any sample loss or variation during sample preparation will affect both the labeled and unlabeled forms equally. epa.govptb.de By measuring the ratio of the natural analyte to the isotopically-labeled standard in the mass spectrometer, the concentration of the analyte in the original sample can be calculated with very high precision and accuracy, correcting for procedural variability. epa.govnih.gov This method has been successfully applied to the quantification of various steroid hormones in different matrices and is the preferred method for establishing reference measurement procedures. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Metabolite Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

While MS and MS/MS provide powerful data on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous structural elucidation of a molecule. capes.gov.br NMR analysis of isolated metabolites allows for the complete assignment of ¹H and ¹³C chemical shifts. capes.gov.br

Through various one- and two-dimensional NMR experiments, the precise connectivity of atoms within the molecule can be determined. This confirms the exact position of metabolic modifications and, crucially, their stereochemistry (e.g., confirming the beta-orientation of the hydroxyl group at the C3 position). The use of NMR, alongside mass spectrometry, was vital in the original isolation and identification of desogestrel metabolites from in vivo and in vitro studies. researchgate.netnih.gov

Development and Validation of Robust Analytical Methods for Research Applications

The accurate quantification of this compound in various biological matrices is fundamental for its comprehensive study. Although this compound is a known metabolite of the progestin Desogestrel, detailed and specifically validated analytical methods for its sole quantification are not extensively documented in publicly available literature. researchgate.netnih.gov However, the principles and methodologies for its analysis are well-established within the broader context of steroid and progestin quantification. The availability of certified reference standards for this compound is a critical prerequisite for the development and validation of such analytical methods. axios-research.comweblivelink.comlgcstandards.com

Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for the determination of steroid hormones and their metabolites due to their high sensitivity, specificity, and robustness. measurlabs.comchromsystems.com The development and validation of these methods follow stringent guidelines to ensure the reliability and consistency of the analytical results. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the Premier Technique

LC-MS/MS has become the preferred technique for the quantification of synthetic progestins and their metabolites in biological fluids like plasma and serum. researchgate.net This is due to its ability to overcome the limitations of older methods, such as immunoassays, which can suffer from cross-reactivity with structurally similar steroids. researchgate.net An LC-MS/MS method involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves extracting the analyte from the complex biological matrix. For progestins like Etonogestrel (B1671717), and by extension this compound, common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). innovareacademics.innih.govnih.gov These methods are designed to efficiently isolate the target compound and its internal standard from interfering substances.

Chromatographic Separation: The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. nih.govnih.gov The system uses a specialized column (e.g., a C18 or cyano column) and a specific mobile phase composition to separate the analyte from other components in the extract. researchgate.netnih.gov The choice of column and mobile phase is optimized to achieve a good peak shape and a short analysis time. nih.gov

Mass Spectrometric Detection: Following separation, the analyte is introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used to ionize the molecule. innovareacademics.inresearchgate.net The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides exceptional specificity. chromsystems.comnih.gov In MRM, a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. This process, along with the use of a stable isotope-labeled internal standard, ensures highly reliable and accurate measurement. nih.gov

Illustrative Validation Parameters for a Desogestrel Metabolite (Etonogestrel)

The validation of an analytical method demonstrates that it is suitable for its intended purpose. The following tables present typical validation parameters for the quantification of Etonogestrel in human plasma using LC-MS/MS, which are representative of the performance characteristics that would be established for a this compound assay.

Table 1: Linearity and Sensitivity of Etonogestrel Quantification

This table showcases the typical analytical range and sensitivity achieved for Etonogestrel in human plasma. The Lower Limit of Quantification (LLOQ) represents the lowest concentration that can be measured with acceptable precision and accuracy.

| Parameter | Value | Reference |

| Analytical Method | UPLC-MS/MS | nih.gov |

| Matrix | Human Plasma | nih.gov |

| Calibration Curve Range | 10.00–2500 pg/mL | nih.gov |

| Correlation Coefficient (r²) | ≥0.9996 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL | nih.govnih.gov |

This interactive table is based on data from studies on Etonogestrel.

Table 2: Precision and Accuracy of Etonogestrel Quantification

Precision, expressed as the coefficient of variation (%CV), measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. Both intra-batch (within a single analytical run) and inter-batch (between different runs) data are assessed.

| Quality Control Sample | Intra-Batch Precision (%CV) | Intra-Batch Accuracy (%) | Inter-Batch Precision (%CV) | Inter-Batch Accuracy (%) | Reference |

| LLOQ QC | ≤ 5.8 | 95.0 - 104.2 | ≤ 7.1 | 97.5 - 101.8 | innovareacademics.innih.gov |

| Low QC (LQC) | ≤ 4.5 | 96.7 - 103.3 | ≤ 6.5 | 98.9 - 102.1 | innovareacademics.innih.gov |

| Medium QC (MQC) | ≤ 3.9 | 97.8 - 102.5 | ≤ 5.9 | 99.1 - 101.5 | innovareacademics.innih.gov |

| High QC (HQC) | ≤ 3.2 | 98.5 - 101.9 | ≤ 5.2 | 99.5 - 100.8 | innovareacademics.innih.gov |

This interactive table presents typical validation data for Etonogestrel, illustrating the expected performance for a related metabolite assay. The values are synthesized from the referenced literature which provides similar data structures. innovareacademics.innih.gov

The development of such a robust and validated LC-MS/MS method is crucial for future research applications involving this compound. It would enable accurate pharmacokinetic studies, metabolite profiling, and investigations into its physiological and pharmacological roles.

Preclinical Pharmacological Investigations of 3beta Hydroxydesogestrel S Biochemical Role

Investigating the Role of 3beta-Hydroxydesogestrel as a Key Biochemical Intermediate in Preclinical Models

This compound is recognized as a significant intermediate in the metabolic pathway of the synthetic progestogen, desogestrel (B1670305). researchgate.netnih.govnih.gov Preclinical studies, primarily utilizing in vitro models with human liver microsomes, have been instrumental in elucidating its transient yet crucial role. nih.govnih.gov Desogestrel, a prodrug, requires bioactivation to its pharmacologically active metabolite, 3-keto-desogestrel (etonogestrel). nih.govnih.gov The metabolic conversion from desogestrel to etonogestrel (B1671717) proceeds through hydroxylation at the C3 position, forming two key intermediates: 3alpha-hydroxydesogestrel (B601949) and this compound. nih.govnih.gov

Initial investigations using human liver microsomes confirmed that desogestrel is metabolized via these two hydroxylated intermediates. nih.gov Both 3alpha- and this compound have been identified as presumed intermediates in the formation of the biologically active 3-keto-desogestrel. researchgate.netnih.gov Studies using deuterated desogestrel further solidified the understanding of this metabolic pathway in human liver microsomes. nih.gov

While both intermediates are formed, the subsequent conversion to 3-keto-desogestrel appears to be more rapid for the 3alpha-hydroxy metabolite. Research has shown that the activity of 3alpha-hydroxysteroid dehydrogenase (3alpha-HSDH) towards 3alpha-hydroxydesogestrel is approximately five times greater than the activity of 3beta-hydroxysteroid dehydrogenase (3beta-HSDH) towards this compound. nih.gov This suggests that the metabolic flux through the 3alpha-hydroxy pathway is quantitatively more significant in the formation of the active metabolite.

Species-specific differences in the metabolism of desogestrel have also been observed in preclinical models. In contrast to the primary formation of 3alpha-hydroxy metabolites in rats, metabolites isolated from dog urine and feces were predominantly 3beta-hydroxy,4,5alpha-dihydro derivatives. researchgate.net This highlights the importance of selecting appropriate animal models in preclinical research to accurately reflect human metabolism.

In Vitro Pharmacological Characterization of Biochemical Effects in Cellular Systems

The biochemical effects of this compound have been characterized through various in vitro pharmacological studies, primarily focusing on its role in the metabolic cascade of desogestrel. These studies utilize cellular systems, such as human liver microsomes and cDNA-expressed cytochrome P450 (CYP) enzymes, to delineate the enzymatic processes involved. nih.govnih.gov

The formation of this compound, along with its stereoisomer 3alpha-hydroxydesogestrel, is a critical step in the bioactivation of desogestrel. nih.gov Investigations have identified specific CYP enzymes responsible for this initial hydroxylation. Microsomes from lymphoblasts containing cDNA-expressed CYP2C9 and CYP2C19 have been shown to metabolize desogestrel to 3alpha-hydroxydesogestrel, with smaller quantities of this compound also being formed. nih.govresearchgate.netresearchgate.net This indicates a primary role for CYP2C9 and a potential secondary role for CYP2C19 in this metabolic step. nih.gov

Further characterization using inhibitory antibodies has confirmed these findings. An anti-CYP2C9/2C19 antibody was able to completely abolish the metabolism of desogestrel, whereas antibodies against CYP3A4 and CYP2E1 showed no inhibitory effect on this initial hydroxylation step. nih.gov

The following table summarizes the key enzymes involved in the formation of 3-hydroxylated metabolites of desogestrel and their inhibitors, as determined by in vitro studies.

| Enzyme Family | Specific Enzyme(s) | Role in Desogestrel Metabolism | Inhibitors |

| Cytochrome P450 | CYP2C9 | Primary enzyme in the formation of 3alpha-hydroxydesogestrel and to a lesser extent, this compound. nih.govresearchgate.netresearchgate.net | Sulfaphenazole (B1682705) nih.govresearchgate.netresearchgate.net |

| Cytochrome P450 | CYP2C19 | Contributes to the formation of 3alpha-hydroxydesogestrel. nih.govresearchgate.netresearchgate.net | S-mephenytoin nih.gov |

| Hydroxysteroid Dehydrogenase | 3beta-HSDH | Converts this compound to 3-keto-desogestrel. nih.gov | Miconazole nih.gov |

Integrated Modeling of Steroid Metabolic Pathways in Experimental Biological Systems

The metabolic pathway of desogestrel, including the intermediate step involving this compound, is a component of the broader network of steroid metabolism. Integrated modeling of these pathways in experimental biological systems, such as human liver microsomes, provides a comprehensive understanding of the biotransformation of synthetic steroids. researchgate.netnih.gov

The metabolism of desogestrel begins with its rapid conversion in the intestinal mucosa and during the first pass through the liver. drugbank.com This initial phase involves the hydroxylation at the C3 position, leading to the formation of 3alpha-hydroxydesogestrel and this compound. nih.govnih.gov These intermediates are then oxidized to the biologically active metabolite, 3-keto-desogestrel (etonogestrel). nih.govnih.gov

The integrated view of this pathway highlights the interplay between different enzyme systems. While CYP enzymes, specifically CYP2C9 and CYP2C19, are responsible for the initial hydroxylation, hydroxysteroid dehydrogenases (HSDs) catalyze the subsequent oxidation to the active keto form. nih.govnih.gov The further metabolism of the active metabolite, etonogestrel, is then primarily mediated by CYP3A4. nih.govresearchgate.net This is supported by the observation of a significant negative correlation between 3-keto-desogestrel levels and CYP3A4 content and activity in human liver samples. nih.govresearchgate.net

The following table outlines the sequential metabolic steps of desogestrel as understood from integrated modeling in experimental systems.

| Metabolic Step | Precursor | Intermediate(s) | Product | Key Enzymes |

| Initial Hydroxylation | Desogestrel | 3alpha-Hydroxydesogestrel, this compound nih.govnih.gov | 3-Keto-desogestrel (Etonogestrel) | CYP2C9, CYP2C19, 3alpha-HSDH, 3beta-HSDH nih.govnih.gov |

| Further Metabolism | 3-Keto-desogestrel (Etonogestrel) | Hydroxylated and conjugated metabolites | Excreted metabolites | CYP3A4 nih.govresearchgate.net |

This integrated model, derived from in vitro preclinical data, provides a foundational framework for understanding the pharmacokinetics of desogestrel in more complex biological systems.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for identifying and quantifying 3beta-Hydroxydesogestrel in complex biological matrices?

- Methodological Guidance : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive quantification in plasma or tissue samples. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. Ensure calibration curves are validated against certified reference standards, and include recovery experiments to account for matrix effects .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Guidance : Document all synthesis steps meticulously, including reaction temperatures, solvent purity, and catalyst ratios. Use orthogonal purification methods (e.g., column chromatography followed by recrystallization) to confirm compound purity. Provide detailed spectral data (e.g., H-NMR, C-NMR) in supplementary materials to enable replication .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Guidance : Follow GHS hazard guidelines (e.g., skin corrosion/irritation Category 2). Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Implement fume hoods for weighing and handling powdered forms. Include emergency wash stations and first-aid procedures for accidental exposure .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo metabolic data for this compound be systematically addressed?

- Methodological Guidance : Conduct interspecies comparative studies (e.g., human vs. rodent liver microsomes) to identify species-specific metabolism pathways. Use kinetic modeling to reconcile differences in enzyme affinity () and maximum velocity (). Validate findings with stable isotope tracers and cross-reference with clinical pharmacokinetic data .

Q. What experimental designs are optimal for elucidating this compound’s receptor-binding dynamics and selectivity?

- Methodological Guidance : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (, ) and affinity (). Pair with molecular docking simulations to predict binding sites. Include negative controls (e.g., receptor knockout models) to confirm specificity .

Q. How should researchers design longitudinal studies to assess the compound’s chronic effects on endocrine pathways?

- Methodological Guidance : Use randomized controlled trials (RCTs) with stratified cohorts based on hormonal baseline levels. Incorporate periodic biomarker assessments (e.g., serum progesterone, LH/FSH ratios) and histological endpoints (e.g., ovarian follicle counts). Apply mixed-effects models to account for intra-individual variability .

Q. What strategies are effective for resolving contradictory findings in this compound’s dose-response relationships?

- Methodological Guidance : Perform meta-analyses of published datasets to identify confounding variables (e.g., age, BMI). Use Bayesian statistics to quantify uncertainty and model hierarchical dose-response curves. Validate hypotheses with independent in vivo experiments using standardized dosing regimens .

Data Analysis and Reporting

Q. How can researchers rigorously analyze and present this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data?

- Methodological Guidance : Apply non-compartmental analysis (NCA) for AUC and calculations. Use compartmental modeling (e.g., two-compartment model) to simulate tissue distribution. Report effect-size metrics (e.g., EC) with 95% confidence intervals and include raw data in supplementary files for transparency .

Q. What frameworks are recommended for ethical reporting of negative or inconclusive results in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.